Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate
Description
Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate is a cyclopropane derivative featuring a methyl ester group and a 2-methylpropyl (isobutyl) amino substituent on the same carbon atom. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, as evidenced by its role in synthesizing complex pyrrolo-pyridazine derivatives in recent patent applications . The cyclopropane ring introduces significant ring strain, which can enhance reactivity and influence conformational stability in drug candidates .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 1-(2-methylpropylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-7(2)6-10-9(4-5-9)8(11)12-3/h7,10H,4-6H2,1-3H3 |
InChI Key |
LJVNIMDDLLVYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1(CC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the Rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, which yields the desired cyclopropane carboxylate with high trans-selectivity . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable cyclopropanation reactions using cost-effective catalysts and reagents. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to yield corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the modulation of enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an agonist of ethylene response in plants, triggering ethylene-related physiological responses . The compound’s structure allows it to bind to ethylene receptors, thereby modulating the ethylene signaling pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane and Cyclopentane Derivatives
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- Key Features: Cyclopentane ring (reduced ring strain vs. cyclopropane), methylamino substituent, and hydrochloride salt.
- Applications: Used as a reference compound in synthetic chemistry (e.g., pyrrolo-pyridazine synthesis).
Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
- Molecular Formula: C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- Key Features: Cyclopropane ring, Boc-protected amino group, and methyl ester.
- Applications: Pharma intermediate (e.g., peptide mimetics). The Boc group enhances solubility and protects the amine during synthesis, contrasting with the unprotected isobutylamino group in the target compound .
Pesticide-Related Cyclopropane Carboxylates
Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-carboxylate
- Molecular Formula : C₁₂H₁₈O₂
- Molecular Weight : 194.27 g/mol
- Key Features : Cyclopropane ring, dimethyl ester, and propenyl substituent.
- Applications: Active ingredient in pyrethroids (e.g., S-bioallethrin). The propenyl group and ester moieties are critical for insecticidal activity, whereas the amino group in the target compound suggests divergent bioactivity .
Amino Substituent Variations
Methyl(2-methylpropyl)amine
- Molecular Formula : C₅H₁₃N
- Molecular Weight : 87.17 g/mol
- Safety Profile: Causes skin and eye irritation, necessitating precautions during handling .
Key Findings and Implications
Ring Strain vs. Stability : The cyclopropane ring in the target compound enhances reactivity but may reduce stability compared to cyclopentane analogs. This makes it suitable for dynamic pharmaceutical intermediates but less ideal for long-term storage .
In contrast, Boc-protected amines prioritize synthetic versatility .
Application Divergence: Unlike pesticide-focused cyclopropane carboxylates (e.g., S-bioallethrin), the target compound’s amino group directs it toward medicinal chemistry, underscoring substituent-driven functionality .
Safety Considerations : The presence of methyl(2-methylpropyl)amine as a component necessitates stringent handling protocols to mitigate irritation risks .
Biological Activity
Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and plant biology. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H17NO2
- Molecular Weight : 185.25 g/mol
- IUPAC Name : this compound
The compound features a cyclopropane ring, which is known for its unique strain and reactivity, making it a valuable scaffold in medicinal chemistry.
This compound is believed to exert its biological effects through interactions with various molecular targets. The amino group can participate in hydrogen bonding, while the ester group may facilitate lipophilicity, enhancing membrane permeability.
Potential Mechanisms Include:
- Receptor Modulation : It may act as a ligand for specific receptors, influencing signaling pathways.
- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, similar to other cyclopropane derivatives.
Biological Activity
Research indicates that compounds with similar structures demonstrate various biological activities, including:
- Antimicrobial Activity : Cyclopropane derivatives have shown effectiveness against a range of bacteria and fungi.
- Anticancer Properties : Certain analogs have been studied for their ability to induce apoptosis in cancer cells.
- Neuroprotective Effects : Some studies suggest potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems.
Study 1: Antimicrobial Efficacy
A study published in Frontiers in Microbiology examined the antimicrobial properties of cyclopropane derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of cyclopropane derivatives. The study utilized in vitro models to assess cell viability following oxidative stress exposure. This compound demonstrated a protective effect by reducing apoptosis rates by approximately 25%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
